3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid
Description
3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid is a synthetic organic compound characterized by:
- A tert-butoxycarbonyl (Boc) group protecting the amine functionality.
- A 4-methylphenyl aromatic ring attached to the β-carbon of the propanoic acid backbone.
The Boc group enhances stability and modulates lipophilicity, making the compound suitable for prodrug strategies or intermediates in peptide synthesis .
Properties
IUPAC Name |
3-[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-5-6-11(7-8-13(17)18)9-12(10)16-14(19)20-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNRWXMGQFVOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction would yield the free amine.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of bioactive peptides and small molecules. The Boc group allows for the protection of amino groups during multi-step synthesis processes, facilitating the creation of complex structures that may exhibit pharmacological activity.
Case Study: Peptide Synthesis
In a study focusing on peptide synthesis, researchers employed 3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid as a building block. The compound's ability to stabilize reactive intermediates enabled the successful formation of peptide bonds under mild conditions, highlighting its efficacy in drug design strategies aimed at targeting specific biological pathways.
Biochemical Applications
The compound has been investigated for its potential role in modulating biological functions through peptide interactions. Its derivatives are often explored for their ability to interact with receptors or enzymes, potentially leading to therapeutic applications.
Case Study: Enzyme Inhibition
A research article detailed how derivatives of this compound were synthesized and tested for their inhibitory effects on specific enzymes involved in metabolic pathways. The findings suggested that certain modifications to the structure could enhance binding affinity and selectivity, providing insights into designing more effective inhibitors.
Material Science
Beyond medicinal applications, this compound has been explored in material science for developing novel polymers and coatings. The incorporation of the Boc-protected amino acid into polymer matrices can enhance properties such as biocompatibility and mechanical strength.
Case Study: Polymer Development
In a study published in a materials science journal, researchers synthesized a series of copolymers incorporating N-Boc-3-amino-4-methylphenylpropanoic acid. These materials demonstrated improved mechanical properties and biodegradability compared to conventional polymers, suggesting potential applications in biomedical devices.
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Effective building block for peptide synthesis; facilitates selective reactions |
| Biochemical Applications | Potential enzyme inhibitors; modifications enhance binding affinity |
| Material Science | Improved mechanical properties and biodegradability in novel polymer formulations |
Mechanism of Action
The mechanism of action of 3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid involves its ability to act as a protected amino acid derivative. The Boc group provides stability during synthetic processes and can be selectively removed under acidic conditions to reveal the free amino group, which can then participate in further reactions. This makes it a valuable tool in peptide synthesis and other applications where controlled deprotection is required.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
4-Methylphenyl vs. 4-Methoxyphenyl
- 4-Methylphenyl (Target Compound) : The methyl group is electron-donating, increasing the aromatic ring’s electron density. This enhances metabolic stability compared to polar substituents.
- 4-Methoxyphenyl (CAS 96363-20-1) : The methoxy group is strongly electron-donating, increasing solubility in polar solvents. However, it may reduce membrane permeability due to higher hydrophilicity .
2-Fluoro-4-methylphenyl (CAS 1366504-05-3)
- The fluorine atom introduces electronegativity, improving metabolic stability and resistance to oxidative degradation. This substitution is common in drug design to prolong half-life .
3-Hydroxy-4-methoxyphenyl (CAS 591250-08-7)
Modifications to the Amino Protection Group
Boc-Protected vs. Unprotected Amine
- Boc-Protected (Target Compound) : The Boc group prevents premature protonation of the amine, improving oral bioavailability and stability in acidic environments.
- Unprotected Amine (e.g., 3-(4-hydroxy-3-methoxyphenyl)-propanoic acid): Higher polarity and reactivity, making it prone to degradation but more active in certain biological assays (e.g., antimicrobial activity with MIC₅₀ = 33.3 μg·mL⁻¹) .
Boc with Additional Substituents
- 3-{[(tert-Butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid: The pyridinylmethyl group introduces basicity and metal-coordinating capacity, useful in chelation therapies or enzyme inhibition .
Comparative Data Table
Biological Activity
3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid, a compound featuring a tert-butoxycarbonyl protecting group, is of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C16H23NO4
- Molecular Weight : 293.36 g/mol
- CAS Number : 2059933-73-0
Synthesis
The synthesis of this compound typically involves the coupling of a tert-butoxycarbonyl-protected amine with a suitable acid precursor. The use of protecting groups like tert-butoxycarbonyl is common in peptide synthesis to prevent unwanted reactions during the coupling process.
Antimicrobial Activity
Research indicates that derivatives of propanoic acid compounds exhibit varying degrees of antimicrobial activity. A related compound, 3-((4-hydroxyphenyl)amino)propanoic acid, demonstrated significant efficacy against multidrug-resistant pathogens, including:
- Staphylococcus aureus (MIC: 1-8 µg/mL)
- Enterococcus faecalis (MIC: 0.5-2 µg/mL)
- Gram-negative pathogens (MIC: 8-64 µg/mL)
The structural modifications in these compounds can significantly influence their antimicrobial potency, suggesting that similar derivatives of 3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid may also possess notable antimicrobial properties .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
-
Antimicrobial Efficacy :
- A study evaluated various derivatives against clinically relevant pathogens, identifying that specific modifications enhanced activity against both Gram-positive and Gram-negative bacteria .
- The introduction of hydroxyl groups and other substituents has been shown to increase the antimicrobial spectrum and potency against resistant strains.
- Pharmacokinetics :
Data Table: Biological Activity Comparison
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 3-((4-hydroxyphenyl)amino)propanoic acid | 1-8 | Staphylococcus aureus |
| 0.5-2 | Enterococcus faecalis | |
| 8-64 | Various Gram-negative pathogens | |
| 3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid | TBD | TBD |
Q & A
Q. What are the common synthetic routes for preparing 3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Introduction of the Boc (tert-butoxycarbonyl) protecting group to the amino functionality under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in THF or DCM .
- Step 2 : Coupling of the Boc-protected amine to a 4-methylphenylpropanoic acid scaffold via carbodiimide-mediated activation (e.g., DCC or EDC) with DMAP as a catalyst .
- Critical Conditions :
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the Boc group.
- Temperature : Room temperature for coupling reactions to avoid side products like N-acylurea formation.
- Workup : Acidic extraction (pH ~6) to isolate the propanoic acid derivative .
- Yield Optimization : Use of excess Boc₂O (1.2–1.5 equiv) and rigorous exclusion of moisture.
Q. How can researchers confirm the structural integrity of this compound post-synthesis using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR :
- The Boc group appears as a singlet at ~1.4 ppm (9H, tert-butyl) in ¹H NMR.
- The propanoic acid chain shows a triplet near δ 2.5–3.0 ppm (CH₂) and a carboxylic acid proton (broad, ~12 ppm, though often absent due to exchange).
- Aromatic protons from the 4-methylphenyl group resonate between δ 6.8–7.2 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity (>95%). MS-ESI in negative mode should show [M–H]⁻ at m/z ~334 (exact mass depends on isotopic composition) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation of the Boc group and oxidation of the aromatic methyl group .
- Solvent : For long-term storage, lyophilize and keep under inert gas (N₂ or Ar). Avoid DMSO unless used immediately, as it can accelerate hydrolysis .
Advanced Research Questions
Q. How does the presence of the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in subsequent coupling reactions?
- Methodological Answer :
- Steric Hindrance : The bulky Boc group reduces nucleophilicity of the amino group, requiring strong activating agents (e.g., HATU or PyBOP) for amide bond formation .
- Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA/DCM), enabling selective deprotection without affecting the propanoic acid moiety. This is critical for sequential functionalization in peptide synthesis .
- Comparative Data :
| Protecting Group | Deprotection Conditions | Compatibility with Propanoic Acid |
|---|---|---|
| Boc | TFA (20–50% in DCM) | Stable |
| Fmoc | Piperidine/DMF | May esterify under basic conditions |
Q. What strategies can resolve contradictions in biological activity data observed across studies involving this compound?
- Methodological Answer :
- Control Experiments :
- Verify purity via HPLC and quantify residual solvents (e.g., DCM) that may affect assay results .
- Use orthogonal assays (e.g., SPR vs. enzymatic inhibition) to confirm target engagement .
- Structural Analogues : Compare activity with derivatives lacking the Boc group or methylphenyl substituent to isolate pharmacophoric contributions .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to assess effect size variability across studies, considering differences in cell lines or assay pH .
Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the Boc group’s role in hydrophobic pocket interactions .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of the ligand-protein complex, particularly the propanoic acid’s solvation effects .
- QSAR Models : Train models using descriptors like logP (Boc group increases hydrophobicity) and polar surface area to predict membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
